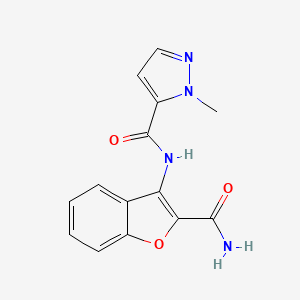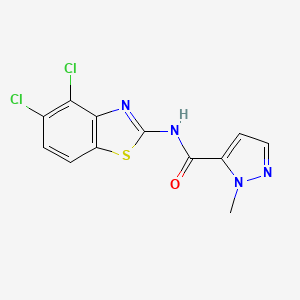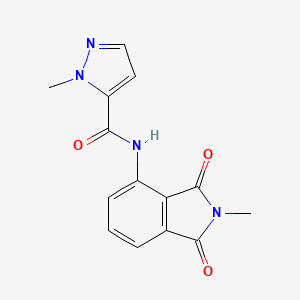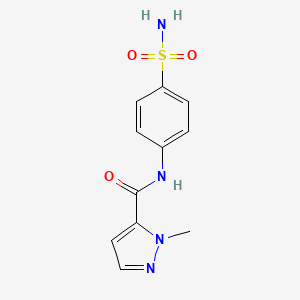![molecular formula C15H16N4OS B6535410 N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide CAS No. 1172074-51-9](/img/structure/B6535410.png)
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide (MPC) is an organic compound with a unique structure and properties. It is a member of the benzothiazole family, and is an important chemical for research and development. The compound has been studied extensively for its potential applications in pharmaceuticals, agrochemicals, and materials science. Due to its unique characteristics, MPC has been widely used in the synthesis of other compounds and its use has been increasing in recent years.
Wissenschaftliche Forschungsanwendungen
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide has been studied extensively for its potential applications in pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells. In agrochemicals, N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide has been studied for its potential as an insecticide and fungicide. In materials science, N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide has been studied for its potential use in the synthesis of polymers and other materials.
Wirkmechanismus
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins and other inflammatory mediators. Additionally, N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide has been shown to inhibit the growth of certain cancer cells, likely by disrupting the cell cycle.
Biochemical and Physiological Effects
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells. In animal studies, N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide has been shown to reduce inflammation, reduce pain, and reduce the growth of certain cancer cells. Additionally, N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide has been shown to reduce the production of certain pro-inflammatory cytokines, such as TNF-alpha, IL-1, and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide has many advantages for lab experiments, including its low cost, easy synthesis, and wide range of potential applications. Additionally, its unique structure and properties make it an ideal compound for use in a variety of experiments. However, there are some limitations to using N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide in lab experiments. For example, it is not always easy to obtain pure samples of the compound, and the compound is not always stable in aqueous solutions.
Zukünftige Richtungen
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide has a wide range of potential applications, and there are many potential future directions for research. For example, further research could be done to explore the use of N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide in the synthesis of new compounds and materials. Additionally, more research could be done to explore the potential use of N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide in the treatment of cancer and other diseases. Furthermore, research could be done to explore the potential use of N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide as an insecticide and fungicide. Finally, research could be done to explore the potential use of N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide as an anti-inflammatory agent.
Synthesemethoden
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide is synthesized using a variety of methods, including the Knoevenagel condensation, Michael addition, and the Biginelli reaction. The Knoevenagel condensation is the most common method of synthesis, and involves the reaction of a carbonyl compound and an amine to form an imine. The Michael addition is a reaction between an enone and an amine to form a conjugated enamine, and the Biginelli reaction is a three-component reaction between an aldehyde, a ketone, and an amine.
Eigenschaften
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)19-13(8-10(3)18-19)17-14(20)15-16-11-6-4-5-7-12(11)21-15/h4-9H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYNXKFVQQEISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethoxy-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6535349.png)
![6-chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6535357.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6535365.png)




![2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6535414.png)
![2,5-dimethoxy-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6535420.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-(naphthalen-2-yl)acetamide](/img/structure/B6535425.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B6535433.png)
![3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B6535445.png)